molecular formula C21H28N6O2 B6474209 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640970-40-5

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6474209
CAS No.: 2640970-40-5
M. Wt: 396.5 g/mol
InChI Key: BLPDAAXBPRBAAM-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound with potential applications across a variety of scientific disciplines. It is characterized by its complex molecular structure, comprising multiple functional groups that impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one typically involves multi-step synthetic routes:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : The starting material for this synthesis is often a substituted pyridazine. A sequence of cyclization reactions typically forms the imidazo[1,2-b]pyridazine core.

  • Introduction of the Piperidine and Piperazine Rings: : Through nucleophilic substitution or similar reactions, piperidine and piperazine rings are attached to the core structure.

  • But-2-yn-1-yl Group Addition: : This part of the molecule is introduced through alkynylation reactions, often requiring strong bases such as sodium hydride.

  • Final Assembly: : The final step involves coupling these intermediate products under controlled conditions to yield the target compound.

Industrial Production Methods

Industrially, the synthesis involves optimization for large-scale production. This includes:

  • Optimization of Reaction Conditions: : Factors such as temperature, pressure, solvent systems, and catalyst loading are fine-tuned.

  • Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical transformations:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate.

  • Reduction: : Reduction can be accomplished with agents such as sodium borohydride.

  • Substitution: : It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromate under acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Nucleophiles such as alkoxides or amines.

Major Products

  • Oxidation Products: : May yield carboxylic acids or ketones.

  • Reduction Products: : Typically alcohols or amines.

  • Substitution Products: : Diverse based on the nucleophile used.

Scientific Research Applications

In Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of more complex molecules.

In Biology and Medicine

  • Pharmacology: : Potential lead compound for drug discovery targeting specific receptors.

  • Biochemical Research: : Studied for its interactions with various enzymes and proteins.

In Industry

  • Material Science: : Component in the synthesis of advanced materials.

  • Agriculture: : Investigated for its potential use in pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{4-[(1-{pyrido[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

  • 1-(4-{4-[(1-{imidazo[1,2-a]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Uniqueness

  • Structural Diversity: : Unique arrangement of functional groups.

  • Versatility in Reactions: : Wide range of chemical reactivity compared to similar compounds.

  • : Broad scope of applications in various scientific domains due to its distinctive structure and reactivity.

Properties

IUPAC Name

1-[4-[4-(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-6-10-26(11-7-19)21-5-4-20-22-8-12-27(20)23-21/h4-5,8,12,19H,6-7,9-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDAAXBPRBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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